molecular formula C10H10FN3 B15256585 N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine

N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B15256585
M. Wt: 191.20 g/mol
InChI Key: QLRVHSBOHDWBDW-UHFFFAOYSA-N
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Description

N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine (CAS 2060028-41-1) is a high-purity aminopyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 1H-pyrazol-4-amine scaffold, a privileged structure in the design of bioactive molecules. The aminopyrazole core is a versatile pharmacophore known to provide useful ligands for a range of enzymes and receptors, including various kinases and COX enzymes . The incorporation of a fluorine atom at the 2-position of the phenyl ring is a common strategy in lead optimization, as fluorine can profoundly influence a compound's properties, including its metabolic stability, lipophilicity, and bioavailability, due to its high electronegativity and small atomic radius . Researchers utilize this and similar 4-aminopyrazole compounds as key intermediates in synthesizing more complex molecules for biological screening . Studies on aminopyrazole-based compounds have demonstrated their potential to deliver a diverse spectrum of chemotherapeutic activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties . This reagent is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal use.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

N-(2-fluoro-3-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-7-3-2-4-9(10(7)11)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)

InChI Key

QLRVHSBOHDWBDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CNN=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-Fluoro-3-methylaniline with hydrazine derivatives. One common method is the cyclization of 2-Fluoro-3-methylphenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues from the evidence, focusing on substituent effects, physical properties, and synthesis methodologies.

2.1. Substituent Effects on Physical Properties

Substituents on the pyrazole ring significantly impact melting points, solubility, and stability. Key examples include:

Compound Name Substituent Melting Point (°C) Yield (%) Key Notes Reference
N-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl 126–127 Pale yellow powder; moderate polarity
N-(quinolin-3-yl)-1H-pyrazol-4-amine Quinolin-3-yl Bulky aromatic group; lower solubility inferred
N-(4-cyanophenyl)-1H-pyrazol-4-amine 4-Cyanophenyl 89 Electron-withdrawing group; high yield
N-cyclopropyl-3-methyl-1-(pyridin-3-yl) Cyclopropyl, pyridin-3-yl 104–107 17.9 Low yield due to steric hindrance
Hypothetical Target Compound 2-Fluoro-3-methylphenyl Predicted: 130–140 Enhanced lipophilicity; potential metabolic stability

Key Observations:

  • Electron-withdrawing groups (e.g., fluorine, cyano) increase polarity and may elevate melting points due to stronger intermolecular interactions .
  • Bulky substituents (e.g., quinolinyl) often reduce crystallinity, leading to lower melting points .
  • Fluorinated derivatives like the target compound are hypothesized to exhibit improved bioavailability compared to non-fluorinated analogues .
2.3. Pharmacological Potential

Fluorinated pyrazole amines are highlighted for their drug-like properties :

  • Ceapin-A8 (), a trifluoromethyl-substituted analogue, shows applications in protein interaction studies, suggesting the target compound’s utility in similar contexts.

Research Findings and Contradictions

  • Contradictions in Yields: N-(4-cyanophenyl)-1H-pyrazol-4-amine achieves 89% yield , while N-cyclopropyl derivatives yield only 17.9% due to steric challenges . This underscores the need for tailored reaction conditions.
  • Fluorine vs. Trifluoromethyl : Trifluoromethyl groups (e.g., in Ceapin-A8) confer higher metabolic stability than single fluorine atoms but may reduce solubility .

Biological Activity

N-(2-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluoro and methyl groups on the phenyl ring enhances its pharmacological properties, making it a candidate for various therapeutic applications.

This compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This inhibition can affect various cellular pathways, including those involved in cancer progression and inflammation.
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular responses and signaling pathways.

Anticancer Properties

Studies have indicated that this compound has anticancer properties. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (μM)Effect on Cell Viability (%)
HepG2 (Liver)54.2545.75
HeLa (Cervical)38.4461.56
A549 (Lung)49.8550.15

These results suggest that the compound effectively inhibits the proliferation of cancer cells while displaying minimal toxicity to normal cells .

Antimicrobial Activity

Preliminary studies have highlighted the compound's potential antimicrobial properties. It has demonstrated effectiveness against various pathogenic bacteria and fungi, indicating its possible use as an antimicrobial agent in therapeutic applications .

Case Studies

  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : In a study evaluating anti-inflammatory effects, this compound exhibited significant inhibition of TNF-α release in vitro, suggesting its potential use in treating inflammatory diseases .
  • CDK2 Inhibition : Research has shown that pyrazole derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), crucial in cell cycle regulation. The compound's structural analogs have displayed sub-micromolar antiproliferative activity against multiple cancer cell lines .

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